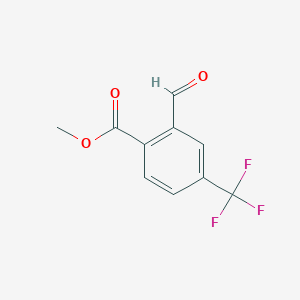

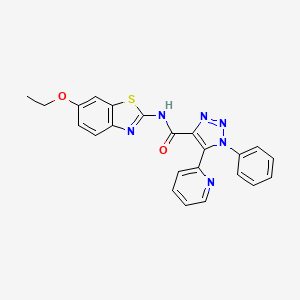

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine is an important and versatile organic compound that has numerous applications in the scientific research field. This compound has been used in a variety of applications, including organic synthesis, the synthesis of pharmaceuticals and biochemicals, and as an intermediate in the production of other compounds.

Aplicaciones Científicas De Investigación

Quantitative Assessment of Noncovalent Interactions

Research led by El-Emam et al. (2020) focused on the crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a category that includes derivatives of 5-(4-Ethylphenyl)-1,3,4-thiadiazole-2-amine. This study provided insights into the nature of intra- and intermolecular interactions, which are crucial for understanding the stability and properties of these compounds in solid-state forms (El-Emam et al., 2020).

Novel Anticancer and Antitubercular Agents

A study by Sekhar et al. (2019) explored the design, synthesis, and biological screening of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines for their anticancer and antitubercular activities. Some compounds showed significant in vitro activities against breast cancer and normal human cell lines, highlighting the potential of these derivatives in therapeutic applications (Sekhar et al., 2019).

Biological Activity of Azo Dye Derivatives

Kumar et al. (2013) synthesized heterocyclic azodyes using 5-Phenyl-1,3,4-thiadiazole-2-amine and evaluated their biological activity. This study contributes to the understanding of the applications of these compounds in dye manufacturing and their potential biological implications (Kumar et al., 2013).

Synthesis and Characterization of Novel Metal Complexes

The research by Al-Amiery et al. (2009) involved the synthesis of novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This study is significant for the development of new materials with potential applications in catalysis and material science (Al-Amiery et al., 2009).

Antihypertensive Thiadiazoles

Turner et al. (1988) synthesized and screened some 2-aryl-5-hydrazino-1,3,4-thiadiazoles for their antihypertensive activity, indicating the potential use of these compounds in developing new therapeutic agents for hypertension (Turner et al., 1988).

Mecanismo De Acción

Target of Action

Similar compounds such as (4-ethylphenyl)sulfamic acid have been shown to target the receptor-type tyrosine-protein phosphatase beta .

Biochemical Pathways

Related compounds have been associated with the purine and tryptophan pathways .

Result of Action

Related compounds have shown antimicrobial activity, inhibiting the growth of certain bacteria when activated by irradiation .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the efficacy of related compounds has been shown to increase under irradiation . .

Análisis Bioquímico

Cellular Effects

It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTFAFIUEXCNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)

![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2803849.png)

![2-((1-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2803850.png)